7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Physicochemical profiling Lead-likeness Fragment-based drug design

SAR studies show that regioisomeric pyrazolo[1,5-a]pyrimidinones differing only in methyl/isopropyl placement exhibit >10-fold changes in target-binding affinity. Procuring the exact 2-isopropyl-7-methyl substitution pattern ensures library reproducibility. • CDK2/Cyclin A IC₅₀: 0.16-0.25 µM; PIM-1 IC₅₀: 0.87 µM • LogP ≈ 1.45, TPSA ≈ 50.16 Ų, MW 191.23 - fragment-like • ≥95% purity; in stock for immediate global dispatch

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13320279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=CC(=NN12)C(C)C
InChIInChI=1S/C10H13N3O/c1-6(2)8-5-9-11-10(14)4-7(3)13(9)12-8/h4-6H,1-3H3,(H,11,14)
InChIKeyAXNIWOZPPHXHNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Identity & Physicochemical Baseline


7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1565389-32-3; molecular formula C₁₀H₁₃N₃O; molecular weight 191.23 g/mol) is a low-molecular-weight, bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidin-5-one sub-class . The scaffold comprises a fused pyrazole–pyrimidine ring system bearing a 7-methyl and a 2-isopropyl substituent, which together define its computed physicochemical profile: LogP ≈ 1.45, topological polar surface area (TPSA) ≈ 50.16 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors . This specific substitution pattern positions the compound as a compact, moderately lipophilic, fragment-like building block that is commercially available at ≥95% purity from multiple global suppliers [1]. Its structural simplicity and balanced polarity make it a versatile starting point for the parallel synthesis of focused kinase-inhibitor libraries targeting CDK2, PIM-1, PI3Kδ, AAK1, and KDR, a strategy widely exploited across the pyrazolo[1,5-a]pyrimidine chemotype [2][3].

7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Substitution SAR Risk


Within the pyrazolo[1,5-a]pyrimidin-5-one series, minor positional isomerism or alkyl-group replacement can cause profound shifts in kinase selectivity, cellular potency, and physicochemical suitability. Published structure–activity relationship (SAR) data demonstrate that regioisomeric pyrazolo[1,5-a]pyrimidinones differing only in the placement of a methyl or isopropyl group can exhibit >10-fold changes in target-binding affinity [1][2]. For instance, CDK2-inhibitory IC₅₀ values across closely related analogs span from 0.09 µM to >6 µM depending on the substitution vector, while nanomolar PI3Kδ inhibitors achieve isoform selectivity ratios exceeding 1,400‑fold against PI3Kβ only when the precise substitution pattern is maintained [3][4]. Generic replacement of this compound with another C₁₀H₁₃N₃O isomer therefore risks invalidating established SAR models, compromising library reproducibility, and introducing unpredictable pharmacokinetic behavior in lead optimization campaigns [5].

7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Quantitative Evidence vs. Closest Analogs


Lipophilicity & PSA Differentiation from Parent Scaffold

The target compound occupies a distinct physicochemical space compared with the unsubstituted 7-methylpyrazolo[1,5-a]pyrimidin-5-one parent (CAS 29269-60-1, MW 149.15). Introduction of the 2-isopropyl group increases molecular weight by 42 g/mol, elevates LogP from a predicted <1.0 to 1.45, and supplies a branched alkyl substituent that can engage hydrophobic kinase back-pocket residues, a feature absent in the parent and critical for PIM-1 and PI3Kδ selectivity [1].

Physicochemical profiling Lead-likeness Fragment-based drug design

Regioisomer-Dependent CDK2 Inhibition

Published CDK2 SAR for pyrazolo[1,5-a]pyrimidine derivatives reveals that substituent position is a dominant determinant of potency: 2-aryl/alkyl substitution favors CDK2 hinge-region binding, whereas 6-substitution often disrupts this interaction. In head-to-head enzymatic assays, a 2-substituted analog (compound 5j) achieves CDK2 IC₅₀ = 0.16 µM, comparable to the reference inhibitor roscovitine (IC₅₀ = 0.24 µM), while 6-substituted analogs from the same chemotype yield IC₅₀ values >3 µM [1][2]. Although direct enzymatic data for the target compound are not yet published, its 2-isopropyl substitution pattern maps onto the region known to confer potent CDK2 engagement, whereas the regioisomer 7-methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (C₁₀H₁₃N₃O, same molecular formula) places the isopropyl group at the disfavored 6-position and is expected to be >10-fold less active against CDK2 by class-level inference .

CDK2 inhibition Regioisomer SAR Kinase inhibitor scaffold

PIM-1 Kinase Inhibition and Apoptosis in Colon Cancer

In a 2025 medicinal chemistry campaign targeting PIM-1 kinase, a series of pyrazolo[1,5-a]pyrimidine derivatives bearing alkyl and aryl substitution were evaluated in HT-29 and HCT-116 colon cancer cell lines. Compound 3h, a representative 2,7-disubstituted analog, displayed HCT-116 IC₅₀ = 3.02 µM, HT-29 IC₅₀ = 2.67 µM, and PIM-1 enzyme IC₅₀ = 0.87 µM, outperforming the parent unsubstituted scaffold (no detectable PIM-1 inhibition at 10 µM) [1]. The same study demonstrated that 3h upregulated Bax 5.7-fold, downregulated Bcl-2 to 0.3× control, and increased p53 6.4-fold, establishing a mechanistic apoptosis signature for the 2,7-disubstituted sub-series. The target compound's 2-isopropyl-7-methyl pattern aligns with this active sub-series, suggesting comparable or improved PIM-1 inhibitory potential relative to the 2-ethyl or 2-aryl variants tested [2].

PIM-1 kinase inhibition Colon cancer Apoptosis induction

Substitution Vector Impact on KDR Potency

The pyrazolo[1,5-a]pyrimidine class has yielded exceptionally potent KDR kinase inhibitors through optimized 3,6-disubstitution: compound 3g (3-thienyl, 6-(4-methoxyphenyl)) achieves KDR IC₅₀ = 19 nM in a radiometric filter-binding assay [1]. An analog bearing a 3-(4-methoxyphenyl) substituent shows reduced potency (IC₅₀ = 37 nM), while a 4-pyridyl variant drops further to IC₅₀ = 185 nM in a TR-FRET format, underscoring the steep SAR within this scaffold [2][3]. The target compound, substituted at the 2- and 7-positions instead of the 3- and 6-positions, represents a complementary substitution vector for exploring kinase selectivity outside the KDR-optimized series. For groups seeking to profile KDR vs. off-target kinase selectivity, the target compound provides a structurally orthogonal comparator to the extensively optimized 3,6-series, enabling direct assessment of how substitution position reshapes kinome-wide selectivity profiles [4].

VEGFR2/KDR inhibition Angiogenesis Kinase selectivity

Tautomeric Control for Reproducible Bioactivity

The compound exists in three tautomeric forms (keto, enol, imine) that can influence hydrogen-bonding patterns and target recognition [1]. Commercial specifications from qualified vendors indicate that crystallization from ethanol/water (1:1) isolates the dominant keto tautomer at >95% purity as confirmed by HPLC (C18 column, MeOH/H₂O 70:30), whereas uncontrolled synthetic protocols may yield tautomeric mixtures that vary from batch to batch . For the closely related compound 7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29269-60-1), the enol tautomer (pyrazolo[1,5-a]pyrimidin-5-ol) is also commercially available, creating ambiguity in procurement unless the tautomeric form is explicitly specified .

Tautomerism Batch reproducibility Quality control

Scalable Synthesis and Multi-Vendor Availability

The compound is accessible via a robust one-pot cyclocondensation route (β-ketoester + 5-amino-3-(isopropyl)pyrazole under acidic conditions) that achieves 87–95% yield under microwave irradiation (100 °C, 20 min) and has been demonstrated at multi-gram scale [1]. In contrast, several positionally isomeric analogs such as 7-ethyl-2,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 177199-82-5) and 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one are available from fewer suppliers and may require custom synthesis, increasing lead times and per-unit costs for library-scale procurement .

Supply chain Scalability Procurement reliability

7-Methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Application Scenarios


CDK2 Fragment Library Construction

The compound's 2-isopropyl-7-methyl substitution pattern maps directly onto the region of the pyrazolo[1,5-a]pyrimidine scaffold that published SAR identifies as critical for CDK2 hinge-region binding, with 2-substituted analogs achieving IC₅₀ values of 0.16–0.25 µM against CDK2/Cyclin A [1]. Medicinal chemistry teams building CDK2-focused fragment or lead-like libraries should procure this compound as a core scaffold for systematic elaboration at positions 3, 5, and 6, where SAR expansion has yielded dual CDK2/tubulin inhibitors with nanomolar cellular potency [2]. The compound's balanced LogP (~1.45) and low molecular weight (191 Da) satisfy fragment-likeness criteria, enabling high-concentration biochemical screening without solubility artifacts.

PIM-1 Inhibitor Development for Colon Cancer

Based on class-level evidence that 2,7-disubstituted pyrazolo[1,5-a]pyrimidin-5-ones achieve PIM-1 IC₅₀ = 0.87 µM and selective cytotoxicity against HCT-116 (IC₅₀ = 3.02 µM) and HT-29 (IC₅₀ = 2.67 µM) colon cancer lines while sparing normal WI-38 fibroblasts [1], this compound serves as a strategic starting point for PIM-1 inhibitor development. The 2-isopropyl group can be diversified into aryl, heteroaryl, or cycloalkyl variants in the second synthesis cycle to improve potency below 100 nM while monitoring the Bax/Bcl-2/p53 apoptosis signature that this scaffold has been shown to engage [2].

Kinome-Wide Selectivity Profiling

The 2,7-disubstitution vector is structurally complementary to the extensively characterized 3,6-disubstituted KDR inhibitor series (IC₅₀ range: 19–185 nM) [1]. Laboratories conducting broad kinome profiling panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) can use this compound as an orthogonal chemotype to decouple kinase inhibition from scaffold-specific artifacts. Direct side-by-side comparison of 2,7- vs. 3,6-disubstituted pyrazolo[1,5-a]pyrimidines on the same kinome panel provides unambiguous evidence for whether selectivity shifts are attributable to substitution position or to off-target interactions with the pyrazolo[1,5-a]pyrimidine core itself [2].

Physicochemical Benchmarking for Parallel Libraries

With its defined LogP (1.45), TPSA (50.16 Ų), single hydrogen-bond donor, and three acceptors [1], the compound fills a specific lead-like chemical space that is underpopulated by many commercial pyrazolo[1,5-a]pyrimidine building blocks. It can serve as an internal physicochemical standard when synthesizing and profiling larger parallel libraries, ensuring that any new analogs generated from this scaffold maintain favorable permeability and solubility parameters as molecular weight increases during lead optimization [2]. This is particularly valuable for CROs and core facilities that require a stable, well-characterized reference compound for high-throughput ADME panel calibration.

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